

# iMAC2: A Potent Inhibitor of the Mitochondrial Apoptosis-Induced Channel (MAC)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: iMAC2

Cat. No.: B560272

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**iMAC2**, with the chemical name 3,6-Dibromo-9-[2-fluoro-3-(1-piperazinyl)propyl]-9H-carbazole dihydrochloride, is a synthetic small molecule belonging to the dibromocarbazole piperazine class of compounds. It has been identified as a highly potent and specific inhibitor of the mitochondrial apoptosis-induced channel (MAC), a key component in the intrinsic pathway of apoptosis.<sup>[1]</sup>

## Quantitative Data on iMAC2 Activity

The inhibitory potency of **iMAC2** has been quantified, providing key metrics for its biological activity. This data is crucial for assessing its potential as a research tool and a therapeutic agent.

Parameter	Value	Description
IC50	28 nM	The half maximal inhibitory concentration, indicating the concentration of iMAC2 required to inhibit 50% of MAC activity. <sup>[2][3][4]</sup>
LD50	15000 nM	The median lethal dose, representing the concentration at which 50% of cells are killed. <sup>[2][3]</sup>

## Experimental Protocols

Understanding the methodologies used to characterize **iMAC2** is essential for reproducing and building upon existing research. The following sections detail the key experimental protocols.

### Cytochrome c Release Assay using Western Blot

This assay is a functional method to determine the inhibitory effect of **iMAC2** on the release of cytochrome c from mitochondria, a downstream event of MAC opening.

#### 1. Isolation of Mitochondria:

- Cells are harvested and washed with a phosphate-buffered saline (PBS) solution.
- The cell pellet is resuspended in a mitochondrial isolation buffer.
- Cells are homogenized to disrupt the plasma membrane while keeping the mitochondria intact.
- The homogenate is centrifuged at a low speed to pellet nuclei and unbroken cells.
- The supernatant is then centrifuged at a high speed to pellet the mitochondria.

#### 2. Pre-incubation with **iMAC2**:

- The isolated mitochondria are resuspended in a mitochondrial assay buffer.
- The mitochondrial suspension is then pre-incubated with various concentrations of **iMAC2** (or a vehicle control like DMSO) for a specified duration, for instance, 30 minutes at 30°C.[\[1\]](#)

#### 3. Induction of Apoptosis:

- Apoptosis is induced by adding a pro-apoptotic agent, such as recombinant tBid and Bax proteins, to the mitochondrial suspension.[\[1\]](#)

#### 4. Separation of Mitochondria and Supernatant:

- The mitochondrial suspension is centrifuged at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.[\[1\]](#)

- The supernatant, which contains the released cytosolic proteins including cytochrome c, is carefully collected.[\[1\]](#)
- The mitochondrial pellet is washed and subsequently lysed.[\[1\]](#)

#### 5. Western Blot Analysis:

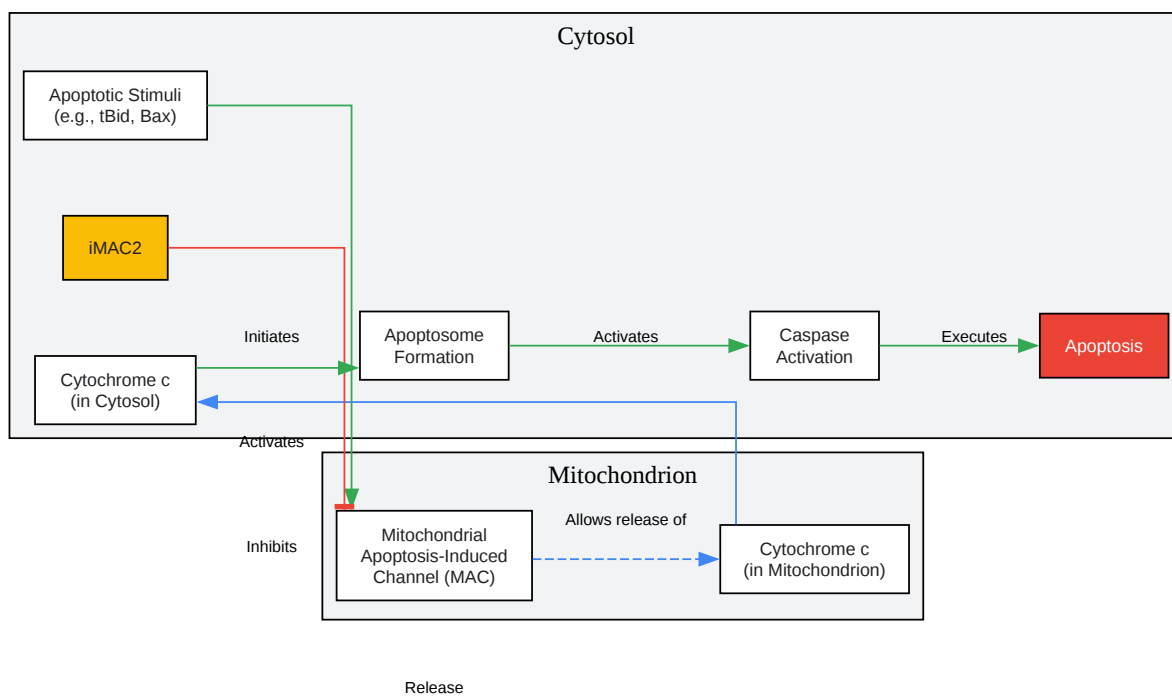
- The protein concentrations of both the supernatant and the lysed mitochondrial fractions are determined.
- Equal amounts of protein from each fraction are separated by SDS-PAGE and transferred to a PVDF membrane.[\[1\]](#)
- The membrane is probed with a primary antibody specific for cytochrome c, followed by an HRP-conjugated secondary antibody.[\[1\]](#)

#### 6. Data Analysis:

- The amount of cytochrome c in the supernatant and mitochondrial fractions is quantified by densitometry of the Western blot bands. A reduction in cytochrome c in the supernatant of **iMAC2**-treated samples compared to the control indicates the inhibition of its release.[\[1\]](#)

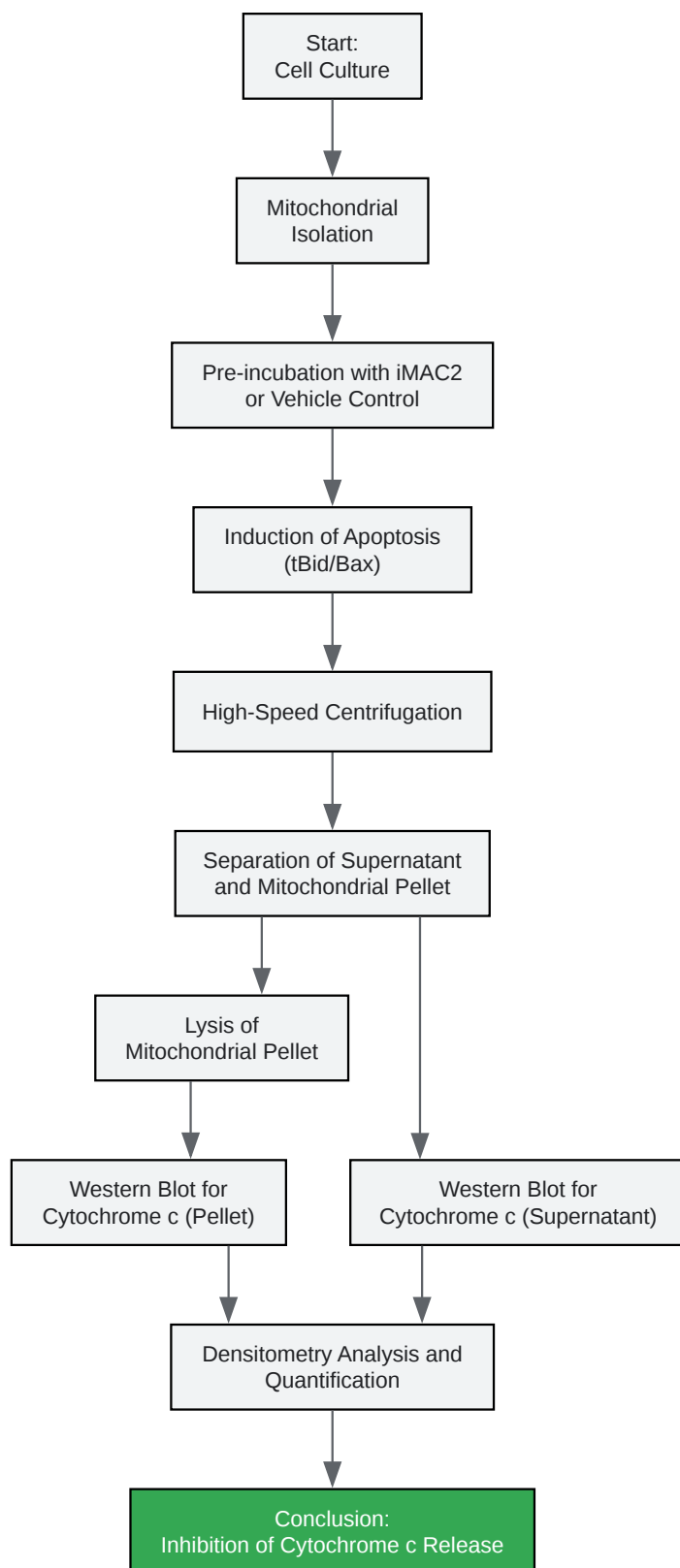
## Visualizations: Signaling Pathways and Experimental Workflows

Visual representations are critical for understanding the complex biological processes and experimental procedures involving **iMAC2**.



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Caption: Signaling pathway of **iMAC2** in the intrinsic apoptosis cascade.

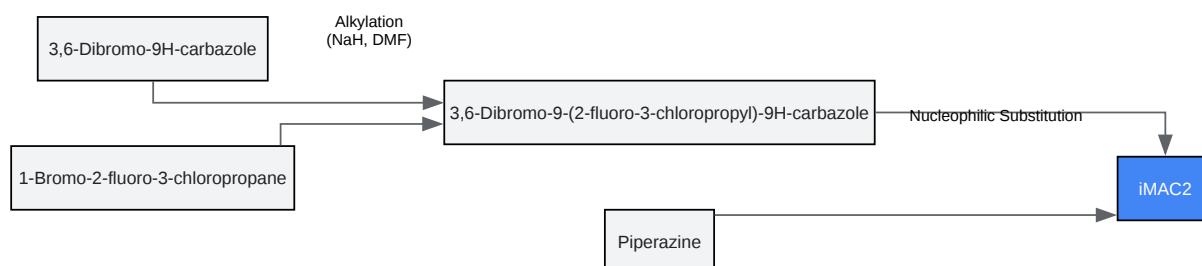


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Caption: Experimental workflow for the Cytochrome c release assay.

## Synthetic Pathway of iMAC2

The synthesis of 3,6-Dibromo-9-[2-fluoro-3-(1-piperazinyl)propyl]-9H-carbazole dihydrochloride (**iMAC2**) is a multi-step process. A representative synthetic scheme is outlined below.



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Caption: Synthetic pathway for the **iMAC2** compound.

This technical guide provides a foundational understanding of the **iMAC2** compound, its target, binding characteristics, and the experimental methodologies used for its characterization. The provided diagrams offer a clear visual representation of the associated pathways and workflows, aiding in the comprehension of its mechanism of action. This information serves as a valuable resource for researchers and professionals in the field of drug discovery and development.

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